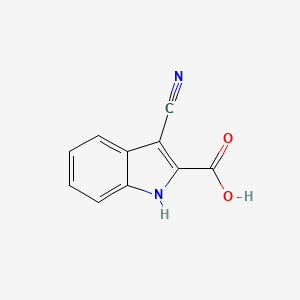
3-cyano-1H-indole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a cyano group at the third position and a carboxylic acid group at the second position of the indole ring. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities.
Mécanisme D'action
Target of Action
3-Cyano-1H-Indole-2-Carboxylic Acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, playing crucial roles in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound interacts with its targets, leading to a variety of changes. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The mode of action often involves the compound binding to its target, which can lead to changes in the target’s function and subsequently affect the biological pathway it is involved in .
Biochemical Pathways
The affected pathways and their downstream effects can vary widely depending on the specific targets of the compound. Indole derivatives have been found to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect pathways related to viral replication .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways affected. For instance, some indole derivatives have been reported to have antiviral activity, suggesting they may inhibit viral replication at the molecular level .
Analyse Biochimique
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These interactions with enzymes, proteins, and other biomolecules can influence biochemical reactions.
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of indole derivatives can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Indole derivatives can show threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives can interact with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives can interact with transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with indole-2-carboxylic acid.
Nitration: The indole-2-carboxylic acid undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group.
Diazotization and Cyanation: The amino group is converted to a diazonium salt, which is subsequently replaced by a cyano group through a Sandmeyer reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyano-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to the cyano and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated, sulfonated, or acylated indole derivatives.
Applications De Recherche Scientifique
3-cyano-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-2-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-amino-1H-indole-2-carboxylic acid: Contains an amino group instead of a cyano group, leading to different biological activities.
3-bromo-1H-indole-2-carboxylic acid: Has a bromine atom at the third position, which can undergo different substitution reactions.
Uniqueness
3-cyano-1H-indole-2-carboxylic acid is unique due to the presence of both a cyano and a carboxylic acid group on the indole ring. This combination of functional groups allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
3-cyano-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-7-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-4,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWOVIRPQVDGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
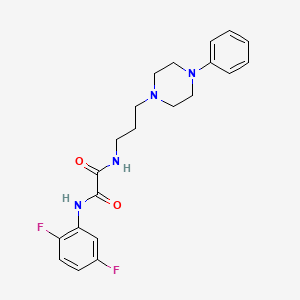
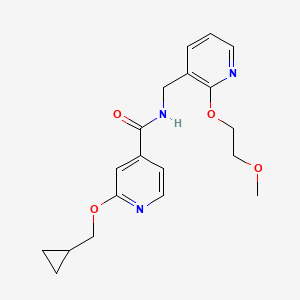
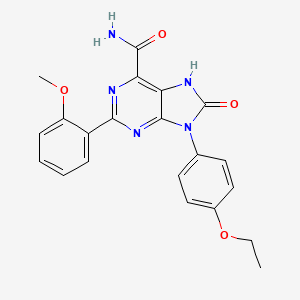
![N-benzyl-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460399.png)
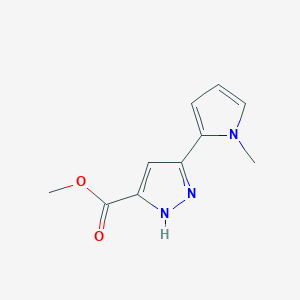
![2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2460402.png)


![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2460405.png)
![N-(3-methoxypropyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2460406.png)
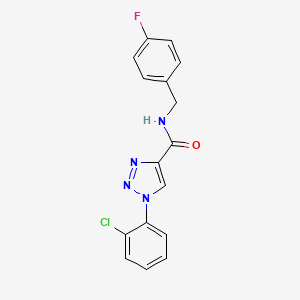
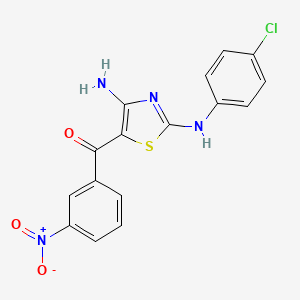
![4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2460413.png)
![2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2460414.png)
